molecular formula C14H14N2 B2926074 1-Phenyl-1,2,3,4-tetrahydro-quinoxaline CAS No. 1224639-98-8

1-Phenyl-1,2,3,4-tetrahydro-quinoxaline

Cat. No. B2926074
Key on ui cas rn: 1224639-98-8
M. Wt: 210.28
InChI Key: VGNRZXNRCPQLBD-UHFFFAOYSA-N
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Patent
US08309734B2

Procedure details

To a suspension of lithium aluminium hydride (3.99 g, 105.0 mmol, 5.0 equiv) in THF (30 mL) was added slowly a solution of 1-phenyl-1,4-dihydro-quinoxaline-2,3-dione (5.00 g, 21.0 mmol, 1.0 equiv; prepared as described by S.-K. Lin Molecules 1996, 1, 37-40) in THF (50 mL). After heating the reaction mixture to reflux for 16 h, a solution of 1 M NaOH (100 mL) was added. The reaction mixture was stirred for a few minutes, MgSO4 added and then filtered over Celite. Extraction of the filter cake with ethyl acetate (3×100 mL) and evaporation of the solvent under reduced pressure provided the crude reaction product which was purified by silica column chromatography eluting with a gradient of heptane/ethyl acetate to afford 3.23 g (73%) of the title compound as an orange solid. MS (ED: 210.0 [M]+.
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1,4-dihydro-quinoxaline-2,3-dione
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([N:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:16][C:15](=O)[C:14]2=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1>[C:7]1([N:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:16][CH2:15][CH2:14]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-phenyl-1,4-dihydro-quinoxaline-2,3-dione
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C(NC2=CC=CC=C12)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered over Celite
EXTRACTION
Type
EXTRACTION
Details
Extraction of the filter cake
CUSTOM
Type
CUSTOM
Details
with ethyl acetate (3×100 mL) and evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
provided the crude
CUSTOM
Type
CUSTOM
Details
reaction product which
CUSTOM
Type
CUSTOM
Details
was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of heptane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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